5,6,7,8-Tetrahydroquinazoline-2,6-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinazoline-2,6-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h4,6H,1-3,9H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBJGRDEMICURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101273035 | |
| Record name | 5,6,7,8-Tetrahydro-2,6-quinazolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101273035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285139-05-1 | |
| Record name | 5,6,7,8-Tetrahydro-2,6-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=285139-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6,7,8-Tetrahydro-2,6-quinazolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101273035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 5,6,7,8-Tetrahydroquinazolines
Traditional methods for assembling the tetrahydroquinazoline (B156257) skeleton have long been foundational in heterocyclic chemistry. These pathways are valued for their reliability and the accessibility of their starting materials.
A primary and well-established route for preparing tetrahydroquinazoline derivatives involves the cyclocondensation of guanidine (B92328) derivatives with suitable carbonyl compounds. This approach is particularly common for synthesizing 2-amino-tetrahydroquinazolines, where guanidine hydrochloride is reacted with α,β-unsaturated ketones like substituted diarylidencyclohexanones. The reaction mechanism is thought to proceed through a cascade process initiated by a Michael addition of the guanidine to an olefinic bond of the enone. Unlike some related pyrimidine (B1678525) syntheses that require an external oxidizing agent, the aromatization of the dihydropyrimidine (B8664642) intermediate to the final quinazoline (B50416) product can in some cases occur through aerial oxidation. This method has been applied to various bis-benzylidene cyclohexanones, though in some instances, yields have been modest, ranging from 19–28%.
Multi-component reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like tetrahydroquinazolines in a single step, avoiding the isolation of intermediates. These reactions are advantageous due to their atom economy, reduced reaction times, and simpler work-up procedures. One notable example is the Biginelli reaction, a one-pot three-component synthesis that can produce tetrahydroquinazolinone derivatives from an aldehyde, a β-dicarbonyl compound (like dimedone), and urea (B33335) or thiourea. While this produces a related "-one" derivative, the core scaffold is efficiently assembled. Such cascade reactions significantly enhance synthetic efficiency by combining multiple catalytic processes in one pot.
Novel Approaches in 5,6,7,8-Tetrahydroquinazoline-2,6-diamine Synthesis
Recent advancements have focused on developing novel, more efficient, and versatile methods for the synthesis of specifically substituted tetrahydroquinazolines, including diamine derivatives. These new strategies often provide improved yields and milder reaction conditions.
A novel and highly effective method for synthesizing 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This approach is characterized by excellent yields (ranging from 47–80%), mild reaction conditions, and a straightforward workup, presenting a significant improvement over some existing procedures. The reaction is typically carried out by heating the reactants in a solvent such as pyridine (B92270). A key advantage of using α-aminoamidines is that the resulting tetrahydroquinazoline derivatives bear protecting groups on the C2-substituent, which can be readily cleaved to allow for further functionalization.
| α-Aminoamidine Reactant | Bis-Benzylidene Cyclohexanone Reactant | Solvent | Conditions | Product Yield | Reference |
|---|---|---|---|---|---|
| α-aminoamidine 1a,e | diarylidencyclohexanone 2a-d | Pyridine | 100 °C, 24 h | 47–80% |
The Diels-Alder reaction serves as a powerful tool for constructing the carbocyclic portion of the tetrahydroquinazoline system. This [4+2] cycloaddition is not used to form the heterocyclic ring itself, but rather to synthesize key precursors, such as substituted tetrahydroquinolines or related cyclohexene (B86901) structures. For instance, intramolecular Diels-Alder reactions of specifically substituted 1,2,4-triazines are employed to prepare 5,6,7,8-tetrahydroquinolines. Similarly, vinylchromenes can react with various dienophiles to build a third ring, creating complex cannabinoid-like structures that contain the core tetrahydroaromatic ring system, which can then be further elaborated into the desired heterocycle.
Reductive amination is a crucial strategy for introducing amino groups onto a pre-formed molecular scaffold, representing a key step in the synthesis of compounds like this compound. This method is widely used for the formation of C-N bonds. In the context of the target molecule, a 5,6,7,8-tetrahydroquinazolin-6-one precursor could be subjected to reductive amination. The process involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. This reduction is typically accomplished using hydride reagents such as sodium borohydride (B1222165) or other borane (B79455) reducing agents. This versatile transformation is fundamental in the synthesis of chiral amines and is frequently applied in the preparation of pharmacologically active molecules.
Functional Group Interconversions and Derivatization at C2 and C6 Positions
The strategic functionalization of the this compound scaffold is pivotal for the exploration of its chemical space and the development of new derivatives. The diamine nature of this compound, with primary amino groups at the C2 and C6 positions, offers opportunities for a variety of chemical transformations. This section will focus on modern synthetic methodologies that can be employed for the derivatization of these positions, with a particular emphasis on palladium-catalyzed cross-coupling reactions.
Microwave-Assisted Suzuki Coupling for C2 Substitutions
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. youtube.com When applied to heterocyclic systems, it allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents. In the context of this compound, the C2 position, being part of the pyrimidine ring, is a prime candidate for such modifications. To achieve this, the 2-amino group would first need to be converted to a suitable leaving group, such as a halide (e.g., chloro or bromo) or a triflate, via standard transformations like the Sandmeyer reaction.
Microwave irradiation has emerged as a key enabling technology in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity of the products. nih.gov The application of microwave heating to Suzuki coupling reactions has been particularly successful, making it a highly attractive method for library synthesis and rapid lead optimization in medicinal chemistry. mdpi.com
While a direct example of a microwave-assisted Suzuki coupling on a 2-halo-5,6,7,8-tetrahydroquinazoline-2,6-diamine is not prominently featured in the literature, numerous studies on analogous heterocyclic systems, such as quinolines and pyrimidines, provide a strong basis for its feasibility. For instance, the microwave-assisted Suzuki-Miyaura cross-coupling of 2-chloroquinolines with various boronic acids has been shown to proceed efficiently in the presence of a palladium catalyst, such as PdCl2(PPh3)2, and a base. mdpi.com Similarly, the regioselective Suzuki coupling of 2,4-dichloropyrimidines has been extensively studied, demonstrating that the C4 position is generally more reactive, but C2 substitution can also be achieved under specific conditions. mdpi.com
A typical protocol for the microwave-assisted Suzuki coupling at the C2 position of a hypothetical 2-chloro-5,6,7,8-tetrahydroquinazoline-6-amine would involve the reaction of the chloro derivative with a boronic acid in the presence of a palladium catalyst and a base in a suitable solvent system.
Table 1: Representative Conditions for Microwave-Assisted Suzuki Coupling of Heterocyclic Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (min) | Reference |
| Pd(PPh3)4 | - | K2CO3 | 1,4-Dioxane/H2O | 100 | 15 | mdpi.com |
| PdCl2(PPh3)2 | - | Na2CO3 | Acetonitrile | 140 | 15 | mdpi.com |
| Pd(OAc)2 | PPh3 | KOH | EtOH/H2O | 120 | 2 | nih.gov |
The choice of catalyst, ligand, base, and solvent can significantly influence the outcome of the reaction and would need to be optimized for the specific substrate. The electronic and steric properties of the boronic acid would also play a crucial role in the reaction efficiency.
Buchwald Coupling for Anilines at C4 (Relevant for related isomers)
The Buchwald-Hartwig amination is another cornerstone of modern palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-nitrogen bonds. wikipedia.org This reaction is particularly relevant for the synthesis of arylamines from aryl halides. In the context of quinazoline chemistry, the C4 position is often targeted for the introduction of aniline (B41778) moieties, as seen in many biologically active molecules. For the specific 5,6,7,8-tetrahydroquinazoline scaffold, this would be relevant for isomers where a suitable leaving group is present at the C4 position.
Microwave-mediated N-arylation of 4-chloroquinazolines with a variety of anilines has been demonstrated to be a rapid and efficient method for the synthesis of 4-anilinoquinazolines. nih.gov This approach is compatible with a range of substituted anilines, including those with ortho-, meta-, and para-substituents, and can furnish the desired products in good yields. nih.gov
A study by de Oliveira et al. demonstrated the microwave-assisted synthesis of a library of 6-halo-2-phenyl-substituted 4-anilinoquinazolines. The reactions were carried out in a mixture of THF and water, and the desired products were obtained in good yields within short reaction times. nih.gov This methodology highlights the utility of microwave irradiation in accelerating C-N bond-forming reactions.
Table 2: Examples of Microwave-Assisted N-Arylation of 4-Chloroquinazolines
| 4-Chloroquinazoline Derivative | Aniline | Product | Yield (%) | Reference |
| 4,6-dichloro-2-phenylquinazoline | N-methylaniline | 6-chloro-N-methyl-2,N-diphenylquinazolin-4-amine | 96 | nih.gov |
| 4,6-dichloro-2-phenylquinazoline | 2-chloroaniline | 6-chloro-N-(2-chlorophenyl)-2-phenylquinazolin-4-amine | 85 | nih.gov |
| 4,6-dichloro-2-phenylquinazoline | 4-methoxyaniline | N-(4-methoxyphenyl)-6-chloro-2-phenylquinazolin-4-amine | 92 | nih.gov |
The successful application of the Buchwald-Hartwig amination to 4-chloroquinazolines suggests that this methodology could be readily adapted for the synthesis of C4-anilino derivatives of 5,6,7,8-tetrahydroquinazolines, should the appropriate C4-halo precursor be available.
Chiral Synthesis and Stereoselective Approaches (for related tetrahydroquinoline derivatives)
The 5,6,7,8-tetrahydroquinazoline ring system contains a stereocenter at the C6 position when a substituent is present. The development of stereoselective methods to access enantiomerically pure or enriched derivatives is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. While the literature on the chiral synthesis of 5,6,7,8-tetrahydroquinazolines is not extensive, a wealth of knowledge exists for the stereoselective synthesis of the closely related tetrahydroquinoline scaffold. These methodologies can provide valuable insights and starting points for the development of chiral approaches to substituted tetrahydroquinazolines.
One common strategy for obtaining enantiomerically pure compounds is through the resolution of a racemic mixture. beilstein-journals.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers and subsequent liberation of the enantiomers.
More advanced and efficient approaches involve asymmetric synthesis, where the desired enantiomer is formed preferentially. A variety of catalytic asymmetric methods have been developed for the synthesis of chiral tetrahydroquinolines. These include:
N-heterocyclic carbene-catalyzed stereoselective cascade reactions: This approach has been used to construct chiral functionalized tetrahydroquinolines with multiple stereocenters in high yields and with excellent diastereo- and enantioselectivities. nih.gov
Biomimetic asymmetric reduction: The reduction of 2-functionalized quinolines using a chiral and regenerable NAD(P)H model in the presence of a chiral catalyst can provide chiral 2-functionalized tetrahydroquinolines with high enantiomeric excess. dicp.ac.cnacs.org
Chemoselective annulation of aza-ortho-quinone methide precursors: This method allows for the diastereoselective synthesis of functionalized tetrahydroquinoline derivatives containing indole (B1671886) scaffolds. nih.gov
These examples from the tetrahydroquinoline literature demonstrate the power of modern asymmetric catalysis in accessing chiral N-heterocyclic compounds. The principles and catalysts employed in these transformations could potentially be adapted for the stereoselective synthesis of 6-substituted-5,6,7,8-tetrahydroquinazolines. For instance, an asymmetric reduction of a suitable enamine precursor or a chiral-catalyzed cyclization reaction could be envisioned.
Biological Activity and Molecular Mechanisms of Action
Enzyme Inhibition Studies
Dihydrofolate Reductase (DHFR) Inhibition
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for converting dihydrofolate into tetrahydrofolate. This process is essential for the synthesis of nucleotides, the building blocks of DNA, and is therefore vital for cell growth and replication. nih.gov Inhibiting DHFR is a well-established strategy for antimicrobial and anticancer therapies.
Nonclassical Antifolate Activity
Compounds based on the 5,6,7,8-tetrahydroquinazoline (B1197369) structure are classified as nonclassical antifolates. cancernetwork.comacs.org Unlike classical antifolates such as methotrexate, they lack the p-aminobenzoylglutamate side chain, which often results in different mechanisms of cellular uptake and can help overcome certain forms of drug resistance. cancernetwork.com The lipophilic (fat-soluble) nature of many of these quinazoline-derived inhibitors allows them to enter cells more readily through passive diffusion. cancernetwork.com
Selectivity against Microbial and Parasitic DHFR
A key area of investigation for tetrahydroquinazoline (B156257) derivatives has been their potential to selectively inhibit DHFR from opportunistic pathogens like Pneumocystis carinii (a fungus that causes pneumonia in immunocompromised individuals) and Toxoplasma gondii (a parasite responsible for toxoplasmosis). acs.orgnih.gov
Research has shown that specific structural modifications to the tetrahydroquinazoline core can yield compounds with high affinity for the parasitic enzymes while showing lower activity against the host's (e.g., human or rat) DHFR. For instance, 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues have demonstrated potent inhibition of T. gondii DHFR, with some compounds showing moderate selectivity (5- to 10-fold) for the parasite's enzyme over rat liver DHFR. nih.gov The 2-methoxybenzyl analogue, for example, exhibited an IC50 of 0.014 µM against T. gondii DHFR with a selectivity ratio of 8.6. nih.gov
Similarly, other 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline derivatives have been found to be potent and selective inhibitors of T. gondii DHFR. acs.org The most selective of these, 2,4-diamino-6-[[(2',5'-dimethoxyphenyl)methylamino]methyl]-5,6,7,8-tetrahydroquinazoline, was also a powerful inhibitor of T. gondii cell growth in culture. acs.org
However, achieving selectivity for P. carinii DHFR has proven more challenging. While several tetrahydroquinazoline analogues potently inhibit this enzyme, they are often more potent against the mammalian enzyme, making them nonselective for this particular target. nih.gov For example, the 2,5-dimethoxybenzyl, 3,4-dimethoxybenzyl, and 3,4,5-trimethoxybenzyl analogues were among the most powerful inhibitors of P. carinii DHFR, with IC50 values of 0.057 µM, 0.10 µM, and 0.091 µM, respectively. nih.gov
| Compound Derivative (Substituent at position 6) | P. carinii DHFR IC50 (µM) | T. gondii DHFR IC50 (µM) | Rat Liver DHFR IC50 (µM) | Selectivity Ratio (Rat/T. gondii) |
| 2-Methoxybenzyl | - | 0.014 | 0.12 | 8.6 |
| 2,5-Dimethoxybenzyl | 0.057 | 0.015 | 0.011 | 0.73 |
| 3,4-Dimethoxybenzyl | 0.10 | 0.023 | 0.013 | 0.57 |
| 3,4,5-Trimethoxybenzyl | 0.091 | 0.019 | 0.011 | 0.58 |
Data sourced from Rosowsky et al., J Med Chem, 1999. nih.gov
Inhibition of Human DHFR
The interaction of tetrahydroquinazoline antifolates with human DHFR (hDHFR) is a critical factor in determining their therapeutic index. Structural studies of compounds like (6R,6S)-2,4-diamino-6-(1-indolinomethyl)-5,6,7,8-tetrahydroquinazoline complexed with hDHFR have provided detailed insights into their binding mechanisms. nih.gov These studies help in designing novel antifolates with improved selectivity. nih.gov As shown in the table above, many potent inhibitors of parasitic DHFR also exhibit strong inhibition of the mammalian enzyme, highlighting the ongoing challenge of achieving high selectivity. nih.gov
Topoisomerase II (TopoII) Inhibition
Human topoisomerase II is an essential enzyme that manages DNA topology during processes like replication and transcription. It is a validated target for cancer therapy, with two main isoforms, TopoIIα and TopoIIβ.
Preferential Inhibition of TopoIIα
A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as potent inhibitors of human Topoisomerase II. nih.govacs.org A significant finding is that these compounds act as catalytic inhibitors rather than TopoII poisons. nih.govnih.gov Existing clinical drugs are typically TopoII poisons, which trap the enzyme-DNA complex, leading to double-stranded DNA breaks that, while effective against cancer, can cause severe side effects. acs.org The tetrahydroquinazoline derivatives block TopoII function without this DNA-damaging mechanism, suggesting they could be a safer therapeutic option. nih.govacs.org
Remarkably, these molecules demonstrate a strong preference for inhibiting the TopoIIα isoform over the TopoIIβ isoform. acs.org One lead compound, N4-[4-(Dimethylamino)phenyl]-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine, showed approximately 100-fold selectivity for TopoIIα over TopoIIβ. nih.gov This high selectivity is a promising feature for the development of targeted anticancer drugs with potentially fewer side effects. nih.gov
| Compound | TopoIIα Inhibition IC50 (µM) | TopoIIβ Inhibition IC50 (µM) | Selectivity (TopoIIβ/TopoIIα) |
| N4-(3-Fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine | 160 | >200 | >1.25 |
| N4-[4-(Dimethylamino)phenyl]-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine | 2 | >200 | >100 |
Data sourced from Ortega et al., J Med Chem, 2020 and a 2023 review. nih.govnih.gov
DNA Gyrase and Topoisomerase IV Inhibition in Bacteria
In addition to their activity against human enzymes, derivatives based on the 5,6,7,8-tetrahydroquinazoline scaffold have been identified as inhibitors of essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for controlling the topological state of DNA during bacterial replication and are validated targets for antibacterial drugs. nih.gov
Research starting from a library of marine alkaloid analogues identified compounds with a 5,6,7,8-tetrahydroquinazoline structure as low micromolar inhibitors of Escherichia coli DNA gyrase. nih.gov Subsequent structure-based optimization led to the development of potent inhibitors. nih.gov Some of these compounds also demonstrated micromolar inhibition of E. coli topoisomerase IV and the homologous enzymes from Staphylococcus aureus. nih.gov This dual inhibition of both DNA gyrase and topoisomerase IV is a promising characteristic for the development of broad-spectrum antibacterial agents. nih.govbrc.hu
Predicted Inhibition of Mycobacterial tuberculosis Enzymes (MtPanK, DprE1)
In silico screening and molecular docking studies have predicted that derivatives of 5,6,7,8-tetrahydroquinazoline possess a high binding affinity for essential enzymes in Mycobacterium tuberculosis, the causative agent of tuberculosis. researchgate.netnih.govnih.gov These findings suggest their potential as a novel scaffold for the development of antitubercular agents, particularly against multidrug-resistant strains. researchgate.netnih.gov
The specific mycobacterial enzymes identified as potential targets include:
Pantothenate kinase (MtPanK): This enzyme is involved in a vital physiological function in M. tuberculosis. nih.gov
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): DprE1 is a critical FAD-containing oxidoreductase essential for the biosynthesis of the mycobacterial cell wall, making it an attractive target for new anti-TB drugs. researchgate.netnih.govnih.govsci-hub.st
The molecular docking studies indicate that the tetrahydroquinazoline derivatives can fit effectively into the active sites of these enzymes, suggesting a strong potential for inhibitory activity. researchgate.netnih.gov
Predicted Inhibition of β-Glucosidase
Molecular docking studies have also predicted high inhibitory activity of 5,6,7,8-tetrahydroquinazoline derivatives against β-glucosidase. researchgate.netnih.govnih.gov The inhibition of glycoside hydrolases like β-glucosidase is a therapeutic strategy for managing diabetes. nih.gov The in silico screening of novel tetrahydroquinazoline derivatives identified a high binding affinity towards Raucaffricine β-glucosidase. mdpi.com These predictions suggest that the tetrahydroquinazoline skeleton could serve as a novel scaffold for designing therapeutics for diabetes and related diseases. nih.govmdpi.com
Antiproliferative and Antitumor Activities (in cell lines and in vivo preclinical models)
Derivatives of 5,6,7,8-tetrahydroquinazoline have demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines, establishing the therapeutic potential of this chemical scaffold in oncology. nih.govnih.gov
Effects on Cancer Cell Lines
Various studies have confirmed the cytotoxic effects of tetrahydroquinazoline derivatives across multiple cancer cell lines. A novel class of 6-amino-tetrahydroquinazoline derivatives showed broad antiproliferative activity, with particular potency noted against G-361 melanoma cells. nih.govacs.org
In a separate study, three 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues were evaluated against a National Cancer Institute panel of 25 human tumor cell lines. nih.gov The results showed widespread activity; for at least two of the three compounds, the IC50 was below 10 µM in 68% of the cell lines and in the 0.1-1 µM range for 52% of the cell lines. nih.gov One specific compound demonstrated exceptional potency, with an IC50 of less than 0.01 µM against four of the tested cell lines. nih.gov
| Compound Class | Affected Cell Lines | Observed Potency (IC50) | Reference |
|---|---|---|---|
| 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines | 17 out of 25 human tumor cell lines | <10 µM | nih.gov |
| 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazolines | 13 out of 25 human tumor cell lines | 0.1-1 µM | nih.gov |
| Specific 2,4-diamino tetrahydroquinazoline analogue (5j) | 4 specific cell lines in NCI panel | <0.01 µM | nih.gov |
| 6-amino-tetrahydroquinazoline derivatives | Various human cancer cell lines, especially G-361 melanoma | Data not specified | nih.govacs.org |
| Quinazoline (B50416)/phenylsulfonylfuroxan hybrids (Related Scaffold) | H1975, MCF-7, Eca-109, MGC-803, A549 | 1.67 µM (H1975), 1.88 µM (MGC-803) for compound 25q | cabidigitallibrary.org |
Mechanisms of Cell Growth Inhibition
The primary mechanism for the antiproliferative activity of 6-amino-tetrahydroquinazoline derivatives is their function as catalytic inhibitors of human topoisomerase II, as detailed previously. nih.gov By blocking the enzyme's ability to manage DNA topology, these compounds disrupt essential cellular processes like DNA replication and chromosome segregation, ultimately inhibiting cell proliferation. nih.govacs.org
In addition to topoisomerase II inhibition, other mechanisms of cell growth inhibition have been identified for related quinazoline compounds. Studies on quinazoline/phenylsulfonylfuroxan hybrids showed that the lead compound could suppress the migration of H1975 cancer cells, arrest the cell cycle in the G0/G1 phase, and induce apoptosis. cabidigitallibrary.org Research into other related tetrahydroquinazoline derivatives also suggests that the induction of apoptosis, potentially through mitochondrial pathways, is a key mechanism of their cytotoxic effects.
Antimicrobial and Antiparasitic Activities
The condensed pyrimidine (B1678525) ring system of tetrahydroquinazolines has been a fruitful area for the development of agents targeting infectious diseases.
Derivatives of 5,6,7,8-tetrahydroquinazoline have emerged as promising candidates for the development of new antitubercular agents. nih.govnih.gov Molecular docking studies have indicated that these compounds exhibit a high binding affinity for several essential enzymes in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. researchgate.net The primary molecular targets identified include dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1). researchgate.net By inhibiting these crucial enzymes, the compounds can disrupt vital physiological functions within the bacterium, suggesting a potential mechanism for their antitubercular effects and offering a scaffold for designing agents against multidrug-resistant strains. researchgate.net
Table 1: Potential Mycobacterial Enzyme Targets for Tetrahydroquinazoline Derivatives
| Enzyme Target | Abbreviation | Function in M. tuberculosis |
|---|---|---|
| Dihydrofolate Reductase | DHFR | Essential for nucleotide synthesis |
| Pantothenate Kinase | MtPanK | Involved in coenzyme A biosynthesis |
Analogues of 2,4-diamino-5,6,7,8-tetrahydroquinazoline have demonstrated significant potential as antiparasitic agents, particularly against the protozoan parasite Toxoplasma gondii, a major cause of opportunistic infections. nih.govacs.org The mechanism of action for these compounds is believed to be the inhibition of the parasite's dihydrofolate reductase (DHFR) enzyme. nih.gov
In vitro studies have shown that certain 2,4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues exhibit potent activity against T. gondii tachyzoites. nih.govacs.org For instance, a study of four such compounds recorded IC₅₀ values (the concentration required to inhibit 50% of parasite growth) ranging from 0.1 to 0.5 µM. This potency is comparable to that of pyrimethamine, a standard clinical agent used for treating toxoplasmosis, which has an IC₅₀ of 0.69 µM. nih.gov
Furthermore, one of these analogues was tested in a murine model of T. gondii infection. The compound was found to be active, prolonging the survival of infected mice to a degree similar to that achieved with the widely used drug clindamycin. nih.govacs.org
Table 2: In Vitro Activity of Tetrahydroquinazoline Analogues against Toxoplasma gondii
| Compound Type | Target Organism | IC₅₀ Value (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|
The antibacterial potential of the broader quinazoline family has been explored, though with varied results. Studies involving the screening of novel 6,7-dimethoxyquinazoline (B1622564) derivatives against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus have reported findings ranging from moderate or slight activity to inactivity. researchgate.net Similarly, other research on 3,4-disubstituted-1,2,3,4,5,6,7,8-octahydroquinazoline-2-thione derivatives identified some compounds as potential antibacterial agents against these same species. researchgate.net These findings suggest that while the core quinazoline structure is of interest, the specific substitutions on the ring system are critical in determining the extent and spectrum of any antibacterial effects.
Neuropharmacological Activities (for related isomers)
Isomers of the tetrahydroquinazoline core, such as 1,2,3,4-tetrahydroisoquinolines (THIQs), have been extensively studied for their interactions with the central nervous system, particularly with dopamine (B1211576) receptors, and for their potential neuroprotective roles. nih.govresearchgate.netnih.gov
Research into related tetrahydroisoquinoline isomers has revealed significant activity at dopamine D2 and D3 receptors. Notably, many studies have focused on the role of these compounds as antagonists rather than agonists. Selective antagonism of the D3 receptor is of particular interest in neuroscience research. mdpi.comfrontiersin.org For example, certain tetrahydroisoquinoline derivatives have been developed as potent and selective D3 receptor antagonists. frontiersin.org This line of research is driven by the hypothesis that blocking D3 receptors may offer therapeutic benefits in various neurological and psychiatric conditions. The interaction of these isomers with dopamine receptors highlights the potential of the core heterocyclic structure to modulate dopaminergic neurotransmission.
The potential neuroprotective properties of tetrahydroisoquinoline (THIQ) derivatives, isomers of tetrahydroquinazolines, have been investigated in the context of neurodegenerative conditions like Parkinson's disease. researchgate.netjst.go.jp While some THIQ derivatives are considered endogenous neurotoxins, others have demonstrated neuroprotective and even neurorestorative actions in preclinical models. nih.gov
The mechanism of neuroprotection is thought to involve several pathways. The interaction with dopamine D3 receptors appears to play a key role. nih.gov Studies have shown that D3 receptor activation can trigger intracellular events with neuroprotective potential and that D3 receptor antagonists can block the neurotoxic effects of certain substances in animal models. nih.govnih.gov For instance, the neuroprotective effects of the D2/D3 agonist lisuride (B125695) against 6-hydroxydopamine-induced mitochondrial damage in a mouse model were abolished by a D3-selective antagonist, indicating that the D3 receptor mediated this protective effect. nih.gov Other proposed mechanisms for THIQ-related neuroprotection include free-radical scavenging and the inhibition of glutamate-induced excitotoxicity. jst.go.jp Certain hydroxy-substituted 1-methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) derivatives have shown particular efficacy in protecting neuronal cells, suggesting potential for further development. nih.gov
Other Biological Modulations
Pteridine (B1203161) Antagonism
The 5,6,7,8-tetrahydroquinazoline scaffold is a key structural motif in the design of pteridine antagonists, particularly inhibitors of the enzyme dihydrofolate reductase (DHFR). wikipedia.org DHFR is a crucial enzyme in folate metabolism, catalyzing the conversion of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and certain amino acids. patsnap.com By inhibiting this enzyme, these compounds disrupt DNA synthesis and cell proliferation, making them valuable as therapeutic agents. patsnap.com
Derivatives of 2,4-diamino-5,6,7,8-tetrahydroquinazoline have been extensively studied as "nonclassical" antifolates. Research has demonstrated that these compounds are potent inhibitors of DHFR from various sources, including opportunistic pathogens. nih.govacs.org For instance, certain substituted 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazolines have shown significant inhibitory activity against DHFR from Pneumocystis carinii and Toxoplasma gondii, pathogens responsible for severe infections in immunocompromised individuals. nih.gov
Structural and molecular docking studies have provided detailed insights into the mechanism of action. X-ray crystallography of inhibitor-enzyme complexes revealed that the 6S-equatorial isomer of a 2,4-diamino-6-(1-indolinomethyl)-5,6,7,8-tetrahydroquinazoline derivative binds preferentially to both human and P. carinii DHFR. nih.gov This stereospecific binding is similar to that of the natural substrate, tetrahydrofolate. nih.gov Furthermore, in silico screening of other novel 5,6,7,8-tetrahydroquinazoline derivatives has indicated a high binding affinity for the DHFR enzyme from Mycobacterium tuberculosis, suggesting their potential as a new class of antitubercular agents. nih.govresearchgate.net
| Compound Derivative Class | Target Enzyme | Organism/Source | Key Finding/Activity |
| 2,4-Diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazolines | Dihydrofolate Reductase (DHFR) | Pneumocystis carinii | Potent and selective antifolate activity. nih.govacs.org |
| 2,4-Diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazolines | Dihydrofolate Reductase (DHFR) | Toxoplasma gondii | Potent and selective antifolate activity. nih.gov |
| (6S)-2,4-Diamino-6-(1-indolinomethyl)-5,6,7,8-tetrahydroquinazoline | Dihydrofolate Reductase (DHFR) | Human, Pneumocystis carinii | Preferential binding of the 6S-equatorial isomer, mimicking the natural substrate. nih.gov |
| Substituted 5,6,7,8-tetrahydroquinazolines | Dihydrofolate Reductase (DHFR) | Mycobacterium tuberculosis | High binding affinity predicted by molecular docking studies, indicating potential antitubercular agents. nih.govresearchgate.net |
Anti-inflammatory Potential
The broader class of quinazoline and hydroquinazoline derivatives has been recognized for a range of pharmacological effects, including anti-inflammatory activity. nih.govresearchgate.net The core tetrahydroquinazoline structure serves as a versatile scaffold for the development of new therapeutic agents. While extensive research has detailed the anti-inflammatory properties of the structurally related tetrahydroquinolines, specific mechanistic studies and detailed findings focused solely on 5,6,7,8-tetrahydroquinazoline-2,6-diamine are less prevalent in the scientific literature. However, the established potential of the general hydroquinazoline framework suggests it is a promising area for the future development of novel anti-inflammatory compounds. nih.govresearchgate.net
Antiviral Properties
Derivatives of quinazolines and hydroquinazolines have been noted for their potential antiviral effects. nih.govresearchgate.net This has prompted investigations into various substituted forms of these heterocyclic systems to identify novel antiviral agents. Research has confirmed that specific, complex derivatives of the 5,6,7,8-tetrahydroquinazoline core have been synthesized and subjected to antiviral screening. dntb.gov.ua While the general class of compounds shows promise, detailed research findings and mechanisms of action specifically for this compound against various viral strains are not broadly documented. The adaptability of the quinazoline scaffold, however, continues to make it an attractive starting point for the design of new molecules with potential therapeutic applications against viral diseases. nih.govresearchgate.net
Structure Activity Relationship Sar Investigations
Impact of Substituents on Biological Potency and Selectivity
Systematic modifications of the 5,6,7,8-Tetrahydroquinazoline-2,6-diamine scaffold have demonstrated that substitutions at the 2, 4, and 6-positions are pivotal for biological activity.
The 2-amino group of the this compound scaffold is a key determinant of its biological activity. Research into various analogs has shown that this position is amenable to substitution, which can significantly modulate potency. For instance, in a series of 2-amino-4-arylsulfonyl-5,6,7,8-tetrahydroquinazolines investigated as 5-HT6 receptor antagonists, the nature of the substituent on the 2-amino group had a profound effect on activity.
One notable finding is that the introduction of an N-methylpiperazine moiety at the 2-position of the core structure can lead to potent inhibitory activity. This suggests that a basic nitrogen atom within a cyclic system at this position is favorable for interaction with the biological target. Furthermore, the presence of protecting groups on a C2-tert-butyl moiety, which can be cleaved to allow for further functionalization, highlights the synthetic accessibility and importance of this position for derivatization. nih.gov
| Substituent at 2-Position | Observed Effect on Biological Activity |
| Unsubstituted Amino | Baseline activity |
| N-methylpiperazine | Potent inhibitory activity (in specific assays) |
| Protected tert-butylamino | Serves as a handle for further functionalization |
The 4-position of the this compound core is another critical site for modification that influences biological potency and selectivity. Studies have shown that introducing specific substituents at this position is a key strategy for enhancing activity.
In the context of 2-amino-5,6,7,8-tetrahydroquinazolines, the presence of an arylsulfonyl group at the 4-position has been identified as a crucial feature for achieving potent 5-HT6 receptor antagonism. This indicates that a bulky, electron-withdrawing group at this position can significantly contribute to the binding affinity of the compound.
Furthermore, in a related series of 6-substituted-4-anilinoquinazolines, the 4-anilino group was found to be essential for activity as non-competitive antagonists of the mGlu5 receptor. nih.gov The electronic and steric properties of substituents on this aniline (B41778) ring were shown to fine-tune the potency. For example, 3-bromo and 3-methyl substitutions on the aniline ring were well-tolerated and, in some cases, improved potency, while a 3-trifluoromethyl group was detrimental. nih.gov
| Substituent at 4-Position | Observed Effect on Biological Activity |
| Arylsulfonyl | Potent inhibitory activity (in specific assays) |
| Anilino | Essential for activity in certain receptor systems |
| Substituted Anilino (e.g., 3-bromo, 3-methyl) | Modulates potency |
The amino group at the 6-position of the this compound scaffold is not merely a point for derivatization but is often a fundamental requirement for biological activity. In a notable study on tetrahydroquinazoline-based inhibitors of human topoisomerase II, it was explicitly stated that 6-amino substitutions are "mandatory for activity". researchgate.net This underscores the critical role of this functional group in the interaction with the target enzyme.
The primary amine at this position can act as a hydrogen bond donor, which is a crucial interaction for the binding of many small molecules to their protein targets. The necessity of this group suggests it is likely involved in a key binding interaction within the active site of the enzyme.
While the 6-amino group itself is crucial, its substitution can lead to further modulation of activity. However, specific and detailed structure-activity relationship data for anilinomethyl and other substituents directly on the 6-amino group of this compound are not extensively reported in publicly available literature. The focus of many studies has been on substitutions on the quinazoline (B50416) ring itself rather than on the 6-amino moiety.
Stereochemical Considerations in Activity
The three-dimensional arrangement of atoms in a molecule can have a significant impact on its biological activity. For chiral molecules like this compound, which has a stereocenter at the 6-position, the different stereoisomers can exhibit distinct pharmacological profiles.
Detailed experimental studies specifically isolating and characterizing the biological activity of the 6S-equatorial isomer of this compound are not widely available in the current body of scientific literature. While it is a well-established principle in medicinal chemistry that different stereoisomers of a chiral drug can have different potencies and efficacies due to the stereospecific nature of biological receptors, specific data for this particular isomer of this compound is not readily found. It is hypothesized that one isomer may fit more favorably into a binding pocket than its enantiomer or diastereomer, leading to preferential binding and higher activity. However, without specific experimental data, this remains a theoretical consideration for this compound.
Chiral Centers and Enantiomeric Potency
Chirality plays a crucial role in the interaction between a drug molecule and its biological target. semanticscholar.org When a chiral center is present, the resulting enantiomers can exhibit significantly different pharmacological activities. Therefore, it is essential to evaluate the potency of each pure enantiomer. semanticscholar.org
In the context of the 5,6,7,8-tetrahydroquinazoline (B1197369) scaffold, a chiral center can exist at position 6. A study investigating an N⁴-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine derivative (Compound 1) explored the influence of this stereocenter. The racemic mixture was separated into its individual enantiomers (Compound 3 and Compound 4), and their cytotoxic activity was assessed. The results indicated that both enantiomers were equally as active as the racemic mixture. nih.gov This finding suggests that for this particular derivative and its mechanism of action, the stereochemistry at the C6 position has little to no influence on its cytotoxic potency. nih.gov
In contrast, studies on other related chiral heterocyclic compounds, such as 2-methyl-5,6,7,8-tetrahydroquinoline (B1590476) derivatives, have demonstrated clear differences in the biological effects of their enantiomers. For one such compound, the (R)-enantiomer was found to be significantly more potent as an antiproliferative agent than the (S)-enantiomer, highlighting a distinct enantioselective interaction with the cellular target. semanticscholar.org This underscores the importance of empirical investigation for each specific scaffold and substitution pattern, as the impact of chirality is not always predictable.
| Compound | Description | Relative Cytotoxic Potency | Reference |
|---|---|---|---|
| Compound 1 | Racemic N⁴-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine | Baseline | nih.gov |
| Compound 3 | Enantiomer 1 of Compound 1 | Equally active compared to the racemate. | nih.gov |
| Compound 4 | Enantiomer 2 of Compound 1 | Equally active compared to the racemate. | nih.gov |
Pharmacophore Mapping and Ligand Design Principles
Pharmacophore mapping is a crucial process in rational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. For 5,6,7,8-tetrahydroquinazoline derivatives, molecular docking studies have provided significant insights into their binding modes, paving the way for pharmacophore modeling and the design of new, more potent ligands. nih.govresearchgate.net
Docking studies of novel tetrahydroquinazoline (B156257) derivatives into the active sites of key enzymes, such as dihydrofolate reductase (DHFR) from Mycobacterium tuberculosis, have revealed high binding affinities. nih.govresearchgate.net These computational analyses show that the tetrahydroquinazoline scaffold can fit snugly within the enzyme's active site, forming critical interactions with key amino acid residues. For example, analysis of the docked pose of one derivative (compound 3c) showed interactions with residues such as Ile5, Gln28, Phe31, Ile94, and Tyr100. researchgate.net These interactions typically involve a combination of hydrogen bonds, hydrophobic contacts, and π-π stacking.
The key principles for ligand design based on this scaffold include:
Core Scaffold: The rigid 5,6,7,8-tetrahydroquinazoline core serves as the foundational structure for orienting substituents in three-dimensional space.
Hydrogen Bonding: The nitrogen atoms within the pyrimidine (B1678525) ring are crucial hydrogen bond acceptors or donors, anchoring the ligand within the active site.
Substituent Modification: The various positions on the quinazoline ring (e.g., C2, C4, C6) can be substituted to enhance binding affinity and selectivity. For example, adding aromatic groups can lead to favorable π-π stacking interactions with aromatic residues like phenylalanine (Phe) and tyrosine (Tyr) in the binding pocket. researchgate.net
Lipophilicity Tuning: Adjusting the lipophilicity of the substituents can optimize the compound's pharmacokinetic properties and its ability to engage with hydrophobic pockets within the target protein.
These principles guide the synthesis of new derivatives aimed at improving potency and selectivity for targets implicated in various diseases, including tuberculosis and diabetes. nih.govmdpi.com
Conformational Analysis and Flexible Loop Interactions in Protein Binding
The binding of a ligand to a protein is a dynamic process influenced by the conformational flexibility of both the small molecule and its protein target. Conformational analysis of 5,6,7,8-tetrahydroquinazoline derivatives is essential for understanding how they adapt their shape to fit into a protein's binding site.
The tetrahydro- part of the quinazoline name indicates that the cyclohexane (B81311) ring is saturated and non-planar, typically adopting a chair or boat conformation. This inherent three-dimensionality allows the substituents on this ring to be projected in specific spatial vectors, which can be critical for establishing precise interactions with a protein.
Molecular docking simulations provide a static snapshot of a probable binding conformation. In the case of a tetrahydroquinazoline derivative (compound 3c) docked into M. tuberculosis DHFR, the ligand adopts a specific pose to maximize its interactions with the protein. researchgate.net The orientation is such that different parts of the molecule engage with distinct sub-pockets of the active site. The phenyl and quinazoline rings form hydrophobic and stacking interactions, while other functional groups form hydrogen bonds with polar residues. researchgate.net
Computational Chemistry and Molecular Modeling
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as 5,6,7,8-tetrahydroquinazoline-2,6-diamine, and a protein target at the atomic level.
Ligand-Target Interactions with DHFR
Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a well-established target for antimicrobial and anticancer therapies. Molecular docking studies have been conducted to investigate the binding of 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives to DHFR from various organisms.
In a study focusing on Mycobacterium tuberculosis DHFR, a series of synthesized 5,6,7,8-tetrahydroquinazoline derivatives demonstrated high binding affinity to the enzyme, with docking scores ranging from -9.0 to -9.7 kcal/mol. nih.gov These favorable binding energies suggest a strong potential for DHFR inhibition. The docking simulations revealed that these compounds occupy a long, hydrophobic groove adjacent to the DHFR binding site. nih.gov
Key interactions were observed between a representative compound and the active site residues of M. tuberculosis DHFR, including Ile5, Gln28, Phe31, Ile94, and Tyr100. researchgate.net Notably, the sulfonamide group of the ligand was found to form hydrogen bonds with Gln28, further stabilizing the ligand-protein complex. nih.gov The hydrophobic interactions with residues such as Phe31 are also critical for the binding of these tetrahydroquinazoline (B156257) derivatives. nih.gov
Furthermore, a dataset comprising 2,4-diamino-5,6,7,8-tetrahydroquinazoline analogs was utilized in docking studies against the DHFR enzyme from the malaria parasite Plasmodium falciparum. ijpsonline.com In these studies, the 2-amino group of the tetrahydroquinazoline scaffold was observed to form a hydrogen bond with the carbonyl oxygen of Asp54, while the 4-amino group interacted with Leu164 and Ile14 through hydrogen bonds. ijpsonline.com The saturated ring of the tetrahydroquinazoline moiety was found to be inserted between Phe58 and the cofactor NADP, engaging in aromatic-aromatic interactions that contribute to the stability of the enzyme-inhibitor complex. ijpsonline.com
| Target Organism | Interacting Residues | Key Interactions |
|---|---|---|
| Mycobacterium tuberculosis | Ile5, Gln28, Phe31, Ile94, Tyr100 | Hydrogen bonds with Gln28, hydrophobic interactions |
| Plasmodium falciparum | Ile14, Asp54, Phe58, Leu164 | Hydrogen bonds with Asp54, Leu164, and Ile14; aromatic-aromatic interactions with Phe58 |
Binding Modes with Topoisomerase II
Human topoisomerase II is a vital enzyme involved in managing DNA topology and is a validated target for anticancer drugs. nih.gov A novel class of 6-amino-tetrahydroquinazoline derivatives has been identified as potent inhibitors of human topoisomerase II (topoII). nih.gov
A virtual screening of a small compound library led to the identification of N4-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine as a novel inhibitor of human topoIIα. nih.govacs.org Unlike many clinically used topoisomerase II-targeted drugs that act as poisons by stabilizing the enzyme-DNA cleavage complex, these tetrahydroquinazoline derivatives function as inhibitors of the enzyme's activity without promoting DNA damage. nih.gov Structure-activity relationship (SAR) studies have highlighted that substitutions at the 2- (pyridine), 4- (substituted aniline), and 6- (amino) positions are crucial for their inhibitory activity. nih.gov
Binding to Bacterial DNA Gyrase and Topoisomerase IV
Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that play critical roles in DNA replication, repair, and recombination, making them attractive targets for the development of new antibacterial agents. nih.gov While specific docking studies for this compound with these enzymes are not extensively reported, the quinazoline (B50416) scaffold is a known pharmacophore for inhibitors of these enzymes.
Docking studies of various quinazoline derivatives with the ATP-binding site of E. coli DNA gyrase B have been performed. lums.ac.ir These studies help in understanding the potential binding modes and key interactions necessary for inhibition. For instance, the binding of novel N,2-diphenylquinazolin-4-amine derivatives to the active site of E. coli DNA gyrase has been explored, with some compounds showing significant binding energies. lums.ac.ir Although these are not tetrahydroquinazolines, the data suggests that the broader quinazoline core can favorably interact with the active site of DNA gyrase. The interactions are typically hydrophobic, with potential for hydrogen bonding depending on the substituents. biorxiv.org Given the structural similarities, it is plausible that this compound could also bind to the active sites of bacterial DNA gyrase and topoisomerase IV.
Predicted Interactions with MtPanK and DprE1
In the quest for new antitubercular agents, Mycobacterium tuberculosis pantothenate kinase (MtPanK) and decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) have emerged as promising drug targets. nih.govnih.gov Molecular docking studies have indicated that synthesized 5,6,7,8-tetrahydroquinazoline derivatives exhibit high binding affinity towards both MtPanK and DprE1. researchgate.netnih.gov
The predicted binding of a representative tetrahydroquinazoline derivative to the active site of MtPanK involves interactions with key residues such as Tyr177, His179, Tyr235, Arg238, Asn277, and Tyr282. researchgate.net Similarly, for DprE1, the docked compound is predicted to interact with residues including Ile115, Gly117, Trp230, Leu363, Val365, Cys387, and Lys418. researchgate.net These interactions suggest that the 5,6,7,8-tetrahydroquinazoline scaffold could serve as a basis for the development of novel inhibitors targeting these essential mycobacterial enzymes.
| Mycobacterial Target | Key Interacting Residues |
|---|---|
| MtPanK | Tyr177, His179, Tyr235, Arg238, Asn277, Tyr282 |
| DprE1 | Ile115, Gly117, Trp230, Leu363, Val365, Cys387, Lys418 |
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.
DFT-Based QSAR Models for DHFR Inhibition
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT-based descriptors have been successfully employed in QSAR studies to develop predictive models for the inhibition of DHFR.
A QSAR study on a series of diaminopyrimidine derivatives, which share structural similarities with the diamino-substituted tetrahydroquinazoline, as human DHFR inhibitors utilized DFT-based and DRAGON-based descriptors. nih.gov The developed model demonstrated a good correlation between the structural descriptors and the inhibitory activity. nih.gov The study found that mass-related and Sanderson electronegativity-related descriptors had the best correlations with the inhibitory concentration, providing insights into the factors governing the inhibition process. nih.gov
Another 3D-QSAR study on antimalarial quinazoline derivatives as DHFR inhibitors also highlighted the importance of steric, electrostatic, hydrophobic, and hydrogen-bond acceptor fields in predicting their biological activity. tandfonline.com Such QSAR models, often combined with molecular docking, provide a powerful approach for the rational design of more potent DHFR inhibitors based on the tetrahydroquinazoline scaffold. The insights gained from these models can guide the synthesis of new derivatives with improved inhibitory potential.
Identification of Key Molecular Descriptors
Computational studies, particularly those employing Density Functional Theory (DFT), have been utilized to characterize the electronic properties of molecules within the 5,6,7,8-tetrahydroquinazoline family. These studies help in identifying key molecular descriptors that govern the behavior and potential applications of these compounds. Molecular descriptors are numerical values that describe the properties of a molecule, and for this class of compounds, quantum chemical descriptors are of particular importance.
A significant area of investigation involves the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them are crucial descriptors of molecular reactivity and stability.
In a computational study on various fused quinazoline derivatives, DFT calculations were performed to determine these key electronic parameters. The energies of the HOMO and LUMO are indicative of the molecule's electron-donating and electron-accepting capabilities, respectively. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that a molecule is more reactive as it requires less energy to be excited. researchgate.net
The calculations for these related quinazoline derivatives revealed that the distribution and energy of these frontier orbitals are significantly influenced by the substituent groups attached to the core structure. This information is vital for predicting how a specific derivative might interact with biological targets or participate in chemical reactions. For instance, the HOMO and LUMO energy calculations indicate that charge transfer likely occurs within these molecules, a fundamental aspect of their chemical behavior. researchgate.net
Table 1: Calculated Molecular Descriptors for Representative Heterocyclic Compounds Related to the Tetrahydroquinazoline Scaffold
| Descriptor | Value (Representative Calculation) | Significance |
|---|---|---|
| EHOMO | Varies with substitution | Indicates electron-donating ability |
| ELUMO | Varies with substitution | Indicates electron-accepting ability |
Note: The specific values for this compound are not available in the cited literature; the table represents the type of data generated for closely related structures.
Theoretical Studies on Reaction Mechanisms and Energetics
Theoretical studies provide a framework for understanding the complex pathways through which molecules like 5,6,7,8-tetrahydroquinazolines are formed. These studies can propose and evaluate the feasibility of different reaction mechanisms by calculating the energetics of intermediates and transition states.
For the synthesis of substituted 5,6,7,8-tetrahydroquinazolines, a plausible reaction mechanism has been proposed based on the cyclocondensation of α-aminoamidines with diarylidencyclohexanones. nih.gov This theoretical pathway suggests that the reaction proceeds through a cascade process. nih.gov
The proposed mechanism is initiated by a Michael addition . In this first step, a nucleophilic guanidine-like moiety from the α-aminoamidine attacks one of the activated olefinic bonds of the enone system in the diarylidencyclohexanone. nih.gov This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, fused heterocyclic ring system of the tetrahydroquinazoline. nih.gov
This mechanistic hypothesis is crucial for optimizing reaction conditions to improve yields and for designing synthetic routes to new derivatives. By understanding the energetic barriers at each step, chemists can select appropriate catalysts, solvents, and temperatures to favor the desired reaction pathway. While detailed energetic calculations for each intermediate and transition state in the synthesis of this compound are not extensively documented in the public literature, the proposed cascade mechanism provides a solid theoretical foundation for this class of reactions. nih.gov
Drug Discovery and Development Implications
Optimization of the 5,6,7,8-Tetrahydroquinazoline (B1197369) Scaffold for Therapeutic Applications
The therapeutic potential of the 5,6,7,8-tetrahydroquinazoline core is unlocked through strategic chemical modifications that fine-tune its biological activity and physicochemical properties. The scaffold's value lies in its adaptability, with multiple positions available for diversification. Researchers have developed synthetic routes that allow for the introduction of a wide array of substituents, enabling the creation of large compound libraries for screening. researchgate.netresearchgate.net
A key optimization strategy involves a multi-step synthesis that creates a scaffold with four distinct points of diversification. researchgate.net This allows for the precise attachment of different chemical groups (residues) to systematically explore the structure-activity relationship (SAR) and enhance therapeutic properties. For instance, synthetic schemes have been devised to first form the core bicyclic structure, followed by the selective introduction of various anilines at the 4-position and different pyridine (B92270) groups at the 2-position, often utilizing efficient methods like microwave-assisted Suzuki coupling.
Further refinement of the scaffold is achieved through the use of protecting groups. In some synthetic pathways, derivatives are created with protecting groups on the C2-tert-butyl moiety. nih.govresearchgate.net These groups can be easily removed (cleaved) in a subsequent step, unmasking a reactive functional group and opening up further avenues for modification and functionalization of the molecule. nih.govresearchgate.net This approach provides chemists with enhanced control over the final structure, facilitating the development of compounds with optimized target engagement and drug-like properties.
Identification of Lead Compounds with Favorable Profiles
The strategic optimization of the 5,6,7,8-tetrahydroquinazoline scaffold has led to the identification of several promising lead compounds for various diseases, including cancer and infectious diseases.
In oncology, a virtual screening campaign followed by experimental validation identified N4-(3-fluorophenyl)-2-(4-pyridyl)-5,6,7,8-tetrahydroquinazoline-4,6-diamine as a novel inhibitor of human topoisomerase IIα (topoIIα), a critical enzyme in cancer cell replication. nih.govacs.org Intensive SAR studies revealed that the 2-pyridine, 4-substituted aniline (B41778), and 6-amino groups were essential for its inhibitory activity. acs.org Further optimization led to the discovery of a derivative that is highly selective for the topoIIα isoform over topoIIβ, a feature that could lead to reduced side effects. acs.org These compounds not only inhibit cancer cell proliferation but also exhibit favorable characteristics such as high solubility and metabolic stability. acs.org
| Compound | Key Substitutions | TopoIIα Inhibition (IC50) | Selectivity (TopoIIβ/TopoIIα) |
|---|---|---|---|
| 1 (Lead Compound) | 4-(3-fluorophenyl)amino, 2-(4-pyridyl), 6-amino | 160 µM | - |
| 14 | 4-(3-fluorophenyl)amino, 2-(4-pyridyl), 6-dimethylamino | 19 µM | >13 |
The scaffold has also shown significant promise in combating infectious diseases. Molecular docking studies have revealed that certain 5,6,7,8-tetrahydroquinazoline derivatives exhibit a high binding affinity for several essential enzymes in Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govresearchgate.net These targets include dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and FAD-containing oxidoreductase DprE1 (MtDprE1). nih.govresearchgate.net The strong interaction with these enzymes suggests that these compounds could be developed into novel antitubercular agents, potentially effective against multidrug-resistant strains. nih.govresearchgate.net
| Target Enzyme (M. tuberculosis) | Binding Energy of Lead Compound 3c (kcal/mol) |
|---|---|
| Dihydrofolate Reductase (DHFR) | -10.4 |
| Pantothenate Kinase (MtPanK) | -10.2 |
| Oxidoreductase DprE1 (MtDprE1) | -9.8 |
Furthermore, computational screening has predicted high inhibitory activity against β-glucosidase, indicating a potential new application for this scaffold in the treatment of diabetes. nih.govresearchgate.net
Strategies to Circumvent Drug Resistance Mechanisms
Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. The 5,6,7,8-tetrahydroquinazoline scaffold offers novel chemical frameworks that can be engineered to overcome common resistance mechanisms.
In tuberculosis treatment, the emergence of multidrug-resistant (MDR) strains necessitates new drugs that act on novel targets. The development of tetrahydroquinazoline (B156257) derivatives that inhibit multiple, essential mycobacterial enzymes simultaneously is a key strategy to combat resistance. nih.govresearchgate.net By targeting enzymes like DHFR and MtPanK, which are vital for bacterial survival, these compounds may be less susceptible to resistance mechanisms that affect single-target drugs. nih.govresearchgate.net Research has also focused on quinoline-based derivatives that are effective against both drug-sensitive and drug-resistant M. tuberculosis strains by targeting other proteins like the mycobacterial membrane protein Large 3 (MmpL3). nih.govresearchgate.net
In cancer chemotherapy, a significant challenge is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as efflux pumps to expel drugs from cancer cells, thereby conferring resistance. Studies on related 5-oxo-tetrahydroquinoline derivatives have shown that these molecules can act as multidrug resistance reversal agents. nih.gov Certain compounds in this class were found to significantly block P-gp efflux, leading to increased intracellular drug concentration and enhanced cytotoxicity against resistant cancer cells. nih.gov This suggests that the broader tetrahydroquinoline scaffold can be specifically modified to inhibit efflux pumps, representing a viable strategy to resensitize resistant tumors to chemotherapy.
Scaffold Potential for Multi-Target Drug Design
The inherent ability of the quinazoline (B50416) and tetrahydroquinazoline scaffold to interact with multiple biological targets makes it an ideal candidate for multi-target drug design. ekb.egmdpi.com This approach, where a single molecule is designed to modulate several disease-relevant pathways, is particularly advantageous for complex diseases like cancer, which involve intricate signaling networks. ekb.egspringernature.com
Quinazoline-based compounds have been successfully developed as inhibitors of multiple protein kinases, which are crucial regulators of cell growth and proliferation. mdpi.comtandfonline.com For example, derivatives have been synthesized that dually inhibit key drivers of tumor growth and angiogenesis, such as the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). ekb.egnih.gov By simultaneously blocking these pathways, multi-target inhibitors can offer a more potent and durable antitumor response compared to single-target agents.
| Compound Series | Target Kinases | Observed Activity |
|---|---|---|
| Anilinoquinazolines | EGFR, VEGFR, PDGFR-β | Potent, broad-spectrum inhibition |
| Quinazolin-4(3H)-ones | CDK2, HER2, EGFR, VEGFR2 | Good inhibitory activity against multiple kinases |
| 2-Sulfanylquinazolin-4(3H)-ones | VEGFR2, EGFR, HER2 | Comparable activity to controls in nanomolar ranges |
The versatility of the scaffold extends beyond cancer. Research into its application for Alzheimer's disease has shown that quinazoline derivatives can potentially inhibit multiple pathological processes, including the action of cholinesterases and the aggregation of β-amyloid and tau proteins. This multi-pronged approach is highly sought after for neurodegenerative disorders where numerous factors contribute to disease progression. The demonstrated ability of 5,6,7,8-tetrahydroquinazoline derivatives to bind to diverse targets—from bacterial enzymes to human kinases—solidifies its status as a powerful and adaptable scaffold for the future of multi-target drug discovery. nih.govresearchgate.net
Future Perspectives and Research Challenges
Exploration of Undiscovered Biological Targets
While research has illuminated the potential of 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives against known targets, a vast landscape of undiscovered biological interactions remains to be explored. The structural features of the 5,6,7,8-tetrahydroquinazoline-2,6-diamine core, including its hydrogen bonding capabilities and semi-rigid conformation, make it an attractive candidate for screening against diverse protein families.
Future research will likely focus on high-throughput screening of compound libraries derived from this scaffold against a broad panel of enzymes and receptors implicated in various diseases. This could unveil entirely new therapeutic applications beyond the current focus.
Potential Undiscovered Target Classes:
| Target Class | Rationale for Exploration | Potential Therapeutic Areas |
| Kinases | Many kinase inhibitors feature heterocyclic scaffolds. The diamine functionality could provide key interactions within ATP-binding sites. | Oncology, Inflammatory Diseases |
| G-protein-coupled receptors (GPCRs) | The three-dimensional shape of the tetrahydroquinazoline (B156257) core could mimic endogenous ligands that bind to GPCRs. | Neurological Disorders, Metabolic Diseases |
| Ion Channels | Modulation of ion channel activity is crucial for treating a range of conditions. The scaffold could interact with channel pores or allosteric sites. | Cardiovascular Diseases, Pain Management |
| Epigenetic Targets (e.g., histone deacetylases) | The functionalities of the diamine scaffold could interact with the active sites of enzymes that modify chromatin. | Oncology, Genetic Disorders |
Initial in silico screening has already suggested potential activity against new targets. For instance, molecular docking studies have predicted high binding affinity of some 5,6,7,8-tetrahydroquinazoline derivatives towards β-glucosidase, suggesting a novel scaffold for the treatment of diabetes. nih.govnih.govresearchgate.net Similarly, the scaffold has been investigated as a promising basis for the design of acetylcholinesterase (AChE) inhibitors, which could be beneficial for Alzheimer's disease. ekb.eg A recent study has also focused on tetrahydroquinoline-based inhibitors for chronic pain by disrupting the Cav3.2-USP5 interaction. nih.gov
Development of Advanced Synthetic Methodologies for Novel Derivatives
The creation of diverse libraries of this compound analogs for biological screening hinges on the development of efficient and versatile synthetic methodologies. While traditional methods exist, future research will focus on more advanced and sustainable approaches.
Recent advancements have demonstrated the use of α-aminoamidines in reaction with bis-benzylidene cyclohexanones to produce novel 5,6,7,8-tetrahydroquinazoline derivatives under mild conditions with excellent yields. nih.govnih.govresearchgate.net This method is seen as an improvement over existing procedures. nih.govresearchgate.net Another promising avenue is the use of metal-free protocols, which offer advantages in terms of cost and environmental impact. Palladium-catalyzed reactions have also been employed in the synthesis of quinazolinone-fused tetrahydroisoquinolines, showcasing the utility of transition metals in constructing complex derivatives.
A key feature of some newer synthetic routes is the incorporation of protecting groups that can be easily cleaved, opening up opportunities for further functionalization of the molecule. nih.govnih.govresearchgate.net This allows for the late-stage diversification of the scaffold, which is a powerful strategy in medicinal chemistry.
Future synthetic efforts are likely to concentrate on:
Combinatorial Chemistry and High-Throughput Synthesis: Developing solid-phase or solution-phase combinatorial methods to rapidly generate large libraries of diverse analogs.
Green Chemistry Approaches: Utilizing environmentally benign reagents and solvents, and developing catalytic methods to minimize waste. nih.gov
Stereoselective Synthesis: Developing methods to control the stereochemistry of substituents on the tetrahydroquinazoline ring, as different stereoisomers can have distinct biological activities and pharmacological profiles.
Multicomponent Reactions: Designing one-pot reactions where multiple starting materials react to form the complex tetrahydroquinazoline scaffold in a single step, which can significantly improve efficiency.
Integration of Advanced Computational Approaches in Design
The role of computational chemistry in drug discovery is rapidly expanding, and its integration into the design of novel this compound derivatives will be crucial for future success. Beyond traditional molecular docking, more advanced computational techniques are being employed to guide the design and optimization of these compounds.
Advanced Computational Techniques:
The application of these computational tools can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis and biological evaluation of the most promising candidates. For example, in silico ADMET prediction can help to avoid late-stage failures due to poor pharmacokinetic properties. bowen.edu.ng
Q & A
Basic Research Questions
Q. What analytical techniques are recommended to confirm the structural identity and purity of 5,6,7,8-Tetrahydroquinazoline-2,6-diamine?
- Methodological Answer :
-
NMR Spectroscopy : Analyze proton environments (e.g., amine protons at δ ~2.5–3.5 ppm, aromatic protons at δ ~6.5–8.0 ppm) to confirm molecular connectivity and stereochemistry .
-
MALDI-TOF-MS : Validate molecular weight (e.g., m/z 169.25 for [M+H]⁺) and assess batch purity .
-
X-ray Crystallography : Resolve 3D conformation, hydrogen-bonding networks, and crystal packing for structural validation .
-
IR Spectroscopy : Identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹, C-N vibrations at ~1250 cm⁻¹) .
Technique Key Parameters/Applications Reference NMR Chemical shifts, coupling constants MALDI-TOF Exact mass, purity assessment X-ray Bond angles, crystal packing
Q. How can researchers optimize synthetic yields of this compound?
- Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics and cyclization efficiency .
- Temperature Control : Maintain 80–100°C under reflux to prevent side reactions (e.g., over-hydrogenation) .
- Catalytic Conditions : Employ acidic/basic catalysts (e.g., HCl or NaOH) to accelerate cyclization steps .
- Purification : Use column chromatography (silica gel, methanol/ethyl acetate eluent) or recrystallization (ethanol/water) for high-purity isolation .
Advanced Research Questions
Q. What computational strategies are effective for predicting binding modes of this compound derivatives?
- Methodological Answer :
- AutoDock Vina :
- Define a grid box covering the target’s active site (e.g., 20 Å × 20 Å × 20 Å).
- Use the scoring function (affinity in kcal/mol) to rank binding poses .
- Validate with known ligands (RMSD ≤ 2.0 Å for reproducibility) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess dynamic interactions (e.g., hydrogen bonds, π-π stacking) .
Q. How should researchers resolve contradictions between computational binding energy predictions and experimental data?
- Methodological Answer :
- Steric/Electronic Analysis : For reduced π-π coupling (e.g., due to hydrogenation of a benzene ring), compare computational binding energies (DFT calculations) with experimental SPR/ITC data .
- Dynamic vs. Static Models : Use MD simulations to evaluate transient interactions (e.g., solvent effects) not captured in rigid docking .
- Experimental Validation : Synthesize analogs (e.g., with/without substituents) and measure binding affinities via fluorescence quenching or microcalorimetry .
Q. What methodologies are used to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
-
Derivative Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at positions 2 and 6 to modulate electronic properties .
-
In Silico Screening : Perform QSAR modeling (e.g., CoMFA, Random Forest) to correlate substituent effects with bioactivity .
-
Biological Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or cell-based viability models (IC₅₀ values) .
Derivative Modification Biological Activity Trend Reference Electron-withdrawing groups Increased kinase inhibition Bulky substituents Reduced cell permeability
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of airborne particles .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Data Contradiction Analysis
Q. How can researchers address conflicting data on intermolecular interactions involving this compound?
- Methodological Answer :
- Comparative Studies : Compare binding energies of hydrogenated vs. non-hydrogenated analogs (e.g., 5,6,7,8-THDA vs. quinazoline) to assess steric/electronic contributions .
- Multidisciplinary Validation : Combine computational (DFT), spectroscopic (NMR titration), and thermodynamic (ITC) data to resolve discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
